molecular formula C18H24N2O B5602189 2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL

2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL

Cat. No.: B5602189
M. Wt: 284.4 g/mol
InChI Key: LYNPSTTZIHJMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol is 284.188863393 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

Compounds structurally related to "2,7,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol" have been utilized in the development of analytical methods. For example, the O-trimethylsilyl (TMS) quinoxalinols derivatives are beneficial for the gas chromatography of α-keto acids due to their stability and specific fragmentation patterns in mass spectra, facilitating low-level detection of keto acids by single-ion detection (Langenbeck, Möhring, & Dieckmann, 1975). Similarly, 8-quinolinol, immobilized on various substrates, has been used for the preconcentration of trace metals from sea water prior to their measurement by atomic absorption spectrometry, demonstrating the importance of these compounds in enhancing detection sensitivity (Willie, Sturgeon, & Berman, 1983).

Pharmacological Applications

The pharmacological potential of quinolinol derivatives is significant, particularly in the development of novel therapies. For instance, certain quinolinone compounds have been identified as potent, selective antagonists for receptors involved in pain and neurological disorders. One such discovery is a potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonist with improved pharmacokinetic properties compared to earlier prototypes, highlighting the therapeutic applications of these compounds in pain management (Kawai et al., 2007). Additionally, quinolinone derivatives have shown promise as antipsychotic agents with unique profiles, such as aripiprazole, which exhibits partial agonist activity at dopamine D2 receptors and high affinity for serotonin receptors, suggesting a role in treating schizophrenia (Jordan et al., 2002).

Material Science Applications

In the realm of material science, quinolinol derivatives play a crucial role in the development of electronic materials. Systematic methyl substitution of metal tris(8-quinolinolato) chelates has been studied to optimize electroluminescence device performance, demonstrating how modifications to the chemical structure of quinolinolates can significantly impact the photoluminescence, electroluminescence, and thermal properties of these materials, relevant for organic light-emitting diode (OLED) technology (Sapochak et al., 2001).

Properties

IUPAC Name

2,7,8-trimethyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-12-7-8-15-17(13(12)2)19-14(3)16(18(15)21)11-20-9-5-4-6-10-20/h7-8H,4-6,9-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNPSTTZIHJMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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